molecular formula C10H7BrN2O B2916078 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile CAS No. 2229105-45-5

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No. B2916078
CAS RN: 2229105-45-5
M. Wt: 251.083
InChI Key: KANXBKVNSXVTIY-UHFFFAOYSA-N
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Description

“1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a bromine atom . The compound also contains a cyclobutane ring, which is a four-membered carbon ring, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclobutane ring, and the nitrile group . The bromine atom would be expected to add significant weight to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrile group, which is a strong electron-withdrawing group . The compound could undergo various reactions, such as nucleophilic substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The nitrile group could contribute to the compound’s polarity .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from a substrate related to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile showcased significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. The derivatives were evaluated for their effectiveness, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).

Catalytic Cyclization

Another research explored the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde, a compound structurally similar to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, with carbon monoxide and carboxylic acids. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating the compound's utility in synthesizing complex organic structures in moderate to good yields (Cho & Kim, 2008).

Dehydrogenated Intermolecular Cyclization

The formation of 1,2-Bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through the dehydrogenated intermolecular cyclization of a related 4-vinyl-1-methylpyridinyl radical was characterized, further showcasing the versatility of compounds related to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in synthetic chemistry and potential applications in material science (Muramatsu et al., 2009).

Antiviral Activity and Molecular Docking

Research into bipyridine-3′0-carbonitrile derivatives, which share a functional group similarity with 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, revealed their synthesis and evaluation for cytotoxicity, anti-HSV1, anti-HAV, and MBB activity. This study underlines the compound's potential as a basis for developing new antiviral agents (Attaby et al., 2006).

Computational Analysis for Drug Design

A detailed computational study on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with structural elements similar to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, provided insights into its molecular structure, energy, UV-Vis spectrum, and biological importance through molecular docking. This research highlights the potential for using such compounds in the design of new drugs with specific biological targets (Arulaabaranam et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . Given the biological activity of many pyridine derivatives, this compound could be of interest in the field of medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

1-(6-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-2-8(13-9)10(6-12)4-7(14)5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANXBKVNSXVTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

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